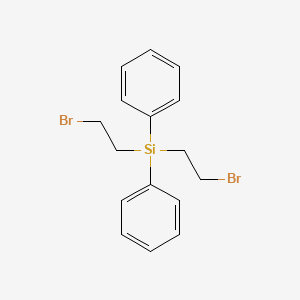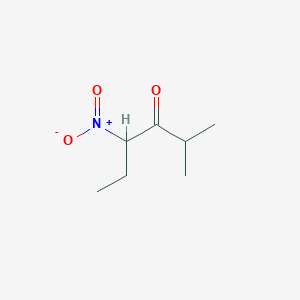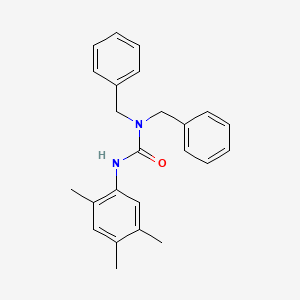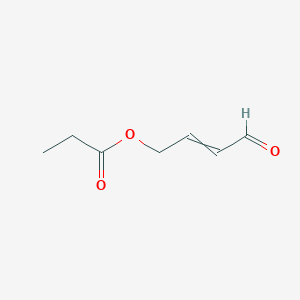
4-Oxobut-2-en-1-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxobut-2-en-1-yl propanoate is an organic compound with the molecular formula C7H10O3 It is a derivative of butenoic acid and is characterized by the presence of a propanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Oxobut-2-en-1-yl propanoate can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is often used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The use of microwave-assisted techniques can enhance the efficiency and yield of the process, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxobut-2-en-1-yl propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (MeONa) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Oxobut-2-en-1-yl propanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Oxobut-2-en-1-yl propanoate involves its interaction with specific molecular targets and pathways. The compound can undergo cyclization reactions, forming stable intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxobut-2-en-1-yl acetate
- 4-Oxobut-2-en-1-yl butanoate
- 4-Oxobut-2-en-1-yl methanoate
Uniqueness
4-Oxobut-2-en-1-yl propanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85514-71-2 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
4-oxobut-2-enyl propanoate |
InChI |
InChI=1S/C7H10O3/c1-2-7(9)10-6-4-3-5-8/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
PNQOQLVNOBVXON-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
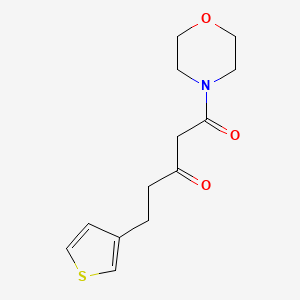
![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)

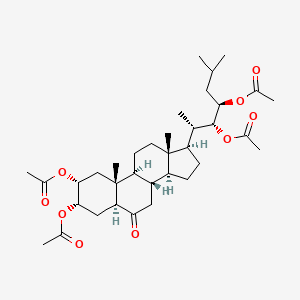
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)


![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)

